3-Aminocarbonylcinnamic acid

Description

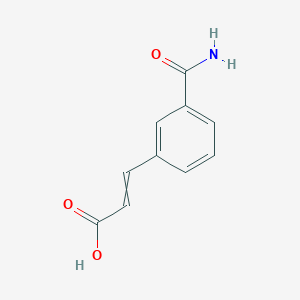

3-Aminocarbonylcinnamic acid (systematic name: 3-carbamoylcinnamic acid) is a derivative of cinnamic acid (3-phenylpropenoic acid) featuring an aminocarbonyl (-NH$_2$CO-) substituent at the 3-position of the benzene ring. Cinnamic acid derivatives are widely studied for their biological activities, including anticancer, antioxidant, and coordination properties, due to their aromatic and carboxylic acid functionalities .

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

3-(3-carbamoylphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C10H9NO3/c11-10(14)8-3-1-2-7(6-8)4-5-9(12)13/h1-6H,(H2,11,14)(H,12,13) |

InChI Key |

KTWYONPLEQMLCM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)C=CC(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Amide Formation and Hydrolysis

The carboxylic acid group in 3-aminocarbonylcinnamic acid can undergo nucleophilic acyl substitution to form amides . This reaction is analogous to the DCC-mediated coupling described in carboxylic acid derivatives .

Mechanism :

-

Activation : The carboxylic acid is activated (e.g., using DCC) to form an acyl chloride or acylimidazolide intermediate.

-

Nucleophilic Attack : Amines (R₂NH) attack the activated carbonyl, displacing the leaving group (e.g., Cl⁻ or imidazole) to yield the amide.

-

Hydrolysis : Amides can revert to carboxylic acids under acidic or basic conditions, though strong conditions are typically required .

Data Table :

Nucleophilic Acyl Substitution

The carboxylic acid group can also react with other nucleophiles (e.g., alcohols, thiols) to form esters or thioesters. This aligns with the general reactivity of carboxylic acids in nucleophilic substitutions .

Mechanism :

-

Protonation : Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity.

-

Nucleophilic Attack : A nucleophile (RO⁻ or RS⁻) attacks the carbonyl, forming a tetrahedral intermediate.

-

Elimination : Water is expelled as a leaving group, yielding the ester/thioester.

Data Table :

Diels-Alder Reactions

The α,β-unsaturated carboxylic acid moiety in cinnamic acid derivatives can act as a dienophile in Diels-Alder reactions. The aminocarbonyl group may influence reactivity via electronic effects (electron-withdrawing).

Mechanism :

-

Dienophile Activation : The conjugated double bond in the carboxylic acid side chain enhances electrophilicity.

-

Cycloaddition : A diene (e.g., butadiene) reacts with the dienophile to form a six-membered cyclohexene derivative.

Data Table :

| Reaction Type | Conditions | Product | Reference Analogy |

|---|---|---|---|

| [4+2] Cycloaddition | Diene (e.g., 1,3-butadiene) | Cyclohexene derivative with aminocarbonyl | Inverse electron demand Diels-Alder |

Salt Formation and Zwitterionic Interactions

The compound’s carboxylic acid and aminocarbonyl groups can participate in acid-base reactions , forming salts or zwitterions. This mirrors amino acid behavior, where side chain interactions stabilize tertiary structures .

Mechanism :

-

Proton Transfer : The carboxylic acid donates a proton to the aminocarbonyl group or external amines.

-

Zwitterion Formation : In aqueous solutions, the carboxylate (-COO⁻) and protonated amine (NH₃⁺) groups may coexist.

Data Table :

Coupling Reactions

The aminocarbonyl group could participate in rhodium-catalyzed coupling with arylboroxines to form benzamides, as observed in similar systems .

Mechanism :

-

Rhodium Activation : The catalyst facilitates oxidative addition of the amine to the metal center.

-

Coupling : Arylboroxines react with the activated amine to form arylamides.

Data Table :

| Reaction Type | Conditions | Product | Reference Analogy |

|---|---|---|---|

| Benzamide Formation | Rhodium catalyst, arylboroxine | Ar-C(=O)-NH-C₆H₄-CH₂CH₂COOH | Rhodium-catalyzed coupling |

Electrophilic Substitution

The benzene ring in the cinnamic acid backbone may undergo electrophilic substitution (e.g., nitration, bromination), directed by the aminocarbonyl group (meta-directing).

Mechanism :

-

Electrophile Attack : The meta position of the aminocarbonyl group is activated for electrophilic substitution.

-

Product Formation : Substituted derivatives (e.g., nitro, bromo) at the meta position.

Data Table :

| Reaction Type | Conditions | Product | Reference Analogy |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | This compound with nitro group | Electrophilic aromatic substitution |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 3-aminocarbonylcinnamic acid and related compounds:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 3-Aminocarbonylcinnamic acid in academic research, and how can reaction conditions be optimized?

- Methodology : Start with cinnamic acid derivatives (e.g., 3-aminocinnamic acid) as precursors. Introduce the aminocarbonyl group via carbodiimide-mediated coupling with protected amines, followed by deprotection . Optimize reaction parameters (e.g., solvent polarity, temperature, stoichiometry) using design-of-experiment (DoE) frameworks to maximize yield and minimize side products. Validate purity via HPLC (>95%) and confirm structural integrity using NMR (e.g., ¹H/¹³C) and IR spectroscopy .

Q. Which analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?

- Techniques :

- NMR : Analyze proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, carbonyl peaks at δ 165–175 ppm) to confirm substitution patterns .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and rule out contaminants .

- HPLC : Employ reverse-phase columns with UV detection (λ = 254 nm) to assess purity and resolve isomers .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity results for this compound across in vitro and in vivo studies?

- Resolution Strategies :

- Purity Validation : Re-test compounds using orthogonal methods (e.g., LC-MS vs. NMR) to rule out batch variability .

- Model-Specific Factors : Compare assay conditions (e.g., cell line viability, dosing protocols) and species-specific metabolic pathways .

- Peer Review : Share raw data with collaborators to identify overlooked variables (e.g., solvent effects on bioavailability) .

Q. What experimental approaches are effective for elucidating the mechanism of action (MoA) of this compound in cellular systems?

- Methodology :

- Kinetic Studies : Measure enzyme inhibition (e.g., IC₅₀) using fluorogenic substrates and time-resolved assays .

- Mutagenesis : Engineer target proteins (e.g., kinases) with point mutations to identify binding residues .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interaction sites and validate with SPR (surface plasmon resonance) .

Q. How should researchers design experiments to establish structure-activity relationships (SAR) for this compound derivatives?

- SAR Framework :

- Systematic Substitution : Synthesize derivatives with modifications at the aminocarbonyl group (e.g., alkylation, fluorination) and aromatic ring .

- Assay Selection : Test derivatives against disease-relevant targets (e.g., cancer cell lines, inflammatory markers) using dose-response curves .

- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural features (e.g., logP, polar surface area) to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.